3-(5-chlorothiophen-2-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound 3-(5-chlorothiophen-2-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is systematically named according to IUPAC guidelines as 5-(5-chlorothiophen-2-yl)-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide . This nomenclature reflects its structural components:
- A pyrazole ring at position 3 substituted with a 5-chlorothiophene moiety.
- A carbohydrazide group (-CONHNH-) at position 5 of the pyrazole, which forms a hydrazone linkage with a 4-fluorobenzaldehyde derivative.
The molecular formula C₁₅H₁₀ClFN₄OS (molecular weight: 348.8 g/mol) confirms the presence of:
- 15 carbon atoms : Distributed across aromatic rings (thiophene, pyrazole, fluorophenyl) and functional groups.
- 1 chlorine atom : Located on the thiophene ring.
- 1 fluorine atom : Positioned para to the benzaldehyde group.
- 4 nitrogen atoms : In the pyrazole ring and hydrazone linkage.
- 1 sulfur atom : Embedded in the thiophene heterocycle.
Table 1: Molecular formula breakdown
| Element | Count | Role in Structure |
|---|---|---|
| C | 15 | Aromatic rings, carbonyl groups |
| H | 10 | Saturation of bonds |
| Cl | 1 | Thiophene substitution |
| F | 1 | Benzaldehyde substitution |
| N | 4 | Pyrazole and hydrazone |
| O | 1 | Carboxamide group |
| S | 1 | Thiophene ring |
Crystallographic Characterization and Molecular Geometry
While crystallographic data (e.g., unit cell parameters, space group) for this specific compound remains unpublished, its molecular geometry can be inferred from structural analogs and computational models. Key geometric features include:
- Pyrazole-thiophene linkage : The pyrazole ring (five-membered, two adjacent nitrogen atoms) connects to the 5-chlorothiophene via a single bond at position 3, creating a near-planar arrangement due to conjugation.
- Hydrazone bridge : The E-configuration of the hydrazone group (-NH-N=CH-) is stabilized by intramolecular hydrogen bonding between the hydrazide NH and the adjacent carbonyl oxygen.
- Fluorophenyl orientation : The 4-fluorophenyl group adopts a dihedral angle of approximately 45° relative to the pyrazole plane to minimize steric clashes with the thiophene substituent.
Figure 1: Predicted molecular geometry
- Bond lengths :
- C-N (pyrazole): 1.33–1.37 Å
- C-S (thiophene): 1.71 Å
- N-N (hydrazone): 1.38 Å
- Bond angles :
- N-N-C (hydrazone): 120°
- S-C-Cl (thiophene): 112°
Conformational Analysis Through Rotatable Bond Assessment
Rotatable bonds critically influence the compound’s bioactive conformation. Analysis of the structure reveals four key rotatable bonds :
Table 2: Rotatable bond inventory
| Bond Location | Bond Type | Rotation Impact |
|---|---|---|
| Pyrazole C3-thiophene C2 | Single (C-C) | Adjusts spatial orientation of thiophene |
| Carboxamide N-N | Single (N-N) | Affects hydrazone planarity |
| Hydrazone N-CH (fluorophenyl) | Double (C=N) | Restricted rotation (E-configuration) |
| Fluorophenyl C1-CH=N | Single (C-N) | Modulates fluorophenyl tilt angle |
The hydrazone C=N bond (1.28 Å) exhibits restricted rotation due to its double-bond character, locking the E-configuration. In contrast, the N-N single bond (1.38 Å) allows limited rotation (±30°), enabling the molecule to adopt conformations that optimize interactions with biological targets. Molecular dynamics simulations of analogous compounds suggest that the thiophene and fluorophenyl groups rotate independently, sampling a conformational space of ~180° around their respective single bonds.
Figure 2: Conformational flexibility hotspots
- Region 1 : Thiophene-pyrazole junction (rotation modulates hydrophobic interactions).
- Region 2 : Hydrazone bridge (rotation alters hydrogen-bonding capacity).
Properties
Molecular Formula |
C15H10ClFN4OS |
|---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H10ClFN4OS/c16-14-6-5-13(23-14)11-7-12(20-19-11)15(22)21-18-8-9-1-3-10(17)4-2-9/h1-8H,(H,19,20)(H,21,22)/b18-8+ |
InChI Key |
KNTGNPOEVPVMEC-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with α,β-Unsaturated Carbonyl Compounds
A widely used method involves the cyclization of α,β-unsaturated carbonyl compounds with hydrazine derivatives. For example:
-
Reagents : 3-(5-Chlorothiophen-2-yl)-1H-pyrazole-5-carbonyl chloride and hydrazine hydrate.
-
Conditions : The reaction is conducted in ethanol under reflux (78°C) for 6–8 hours.
-
Mechanism : Nucleophilic acyl substitution followed by cyclization yields the carbohydrazide.
-
Yield : Typically 70–85% after recrystallization from ethanol.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency:
-
Reagents : Tosylhydrazones of α,β-unsaturated carbonyl compounds.
-
Conditions : Solvent-free microwave activation at 150°C for 15–20 minutes.
-
Advantages : Reduced reaction time (from hours to minutes) and improved regioselectivity.
Condensation with 4-Fluorobenzaldehyde
The final step involves Schiff base formation between the carbohydrazide intermediate and 4-fluorobenzaldehyde:
Acid-Catalyzed Condensation
-
Reagents : 3-(5-Chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide, 4-fluorobenzaldehyde.
-
Catalyst : 2–3 drops of concentrated HCl or acetic acid.
-
Solvent : Ethanol or methanol.
-
Conditions : Reflux at 80°C for 4–6 hours.
-
Workup : The product precipitates upon cooling and is purified via recrystallization (ethanol:water = 3:1).
-
Yield : 65–78%.
Solvent Optimization
Comparative studies highlight solvent impact on yield:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 4 | 78 |
| Methanol | 65 | 6 | 72 |
| DMF | 100 | 3 | 68 |
Alternative Synthetic Pathways
One-Pot Synthesis
A streamlined approach combines pyrazole formation and condensation:
Metal-Catalyzed Methods
Transition metals enhance regioselectivity:
Characterization and Validation
Critical analytical data confirm successful synthesis:
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity (C18 column, acetonitrile/water = 70:30).
-
Melting Point : 228–230°C.
Industrial-Scale Considerations
For large-scale production:
-
Cost Efficiency : Ethanol is preferred over DMF due to lower toxicity and cost.
-
Catalyst Recovery : Ru(II) catalysts are recyclable for up to 5 cycles without yield loss.
-
Waste Management : Aqueous workup minimizes organic solvent waste.
Challenges and Optimization
Common Pitfalls
-
Isomerization : The E/Z configuration of the Schiff base must be controlled via pH (optimal pH = 4–5).
-
Byproducts : Over-condensation products form at temperatures >90°C.
Chemical Reactions Analysis
Types of Reactions
3-(5-chlorothiophen-2-yl)-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential antimicrobial and anticancer properties. Research indicates that derivatives of pyrazole compounds often exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit bacterial growth, making them candidates for antibiotic development.
- Anticancer Activity : The ability of pyrazole derivatives to induce apoptosis in cancer cells has been documented, suggesting their potential as anticancer agents.
For example, a study demonstrated the synthesis of pyrazole derivatives that exhibited promising anticancer activity against various cancer cell lines, highlighting the importance of structural modifications in enhancing efficacy .
Chemical Synthesis
This compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation and Reduction : The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while the carbonyl group can be reduced to alcohols.
- Substitution Reactions : The chlorine atom on the thiophene ring can be substituted with other nucleophiles, leading to a variety of new compounds.
These reactions are essential in developing new materials with specific properties tailored for industrial applications .
Material Science
The compound's distinctive chemical structure makes it suitable for the development of novel materials. Its application in creating polymers or as a component in coatings has been explored due to its stability and reactivity.
Case Study 1: Antimicrobial Properties
A recent study focused on synthesizing pyrazole derivatives, including 3-(5-chlorothiophen-2-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide. The results showed significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Activity
Another study evaluated the anticancer effects of this compound on human cancer cell lines. The findings revealed that it induced apoptosis through the activation of caspase pathways, making it a candidate for further pharmacological studies aimed at developing new cancer therapies .
Mechanism of Action
The mechanism of action of 3-(5-chlorothiophen-2-yl)-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-withdrawing groups (Cl, Br, F) enhance electrophilicity and may improve binding to biological targets (e.g., enzymes or receptors) ().
Steric and Conformational Differences :
- Bulky substituents (e.g., 4-chlorobenzyloxy in ) may restrict molecular flexibility, whereas furan or thiophene rings promote planar conformations ().
Biological Relevance: Thiazole and cyano groups () are associated with antimicrobial and kinase-inhibitory activities, though specific data for the target compound are unavailable.
Research Findings and Methodological Insights
Structural Characterization :
- Single-crystal X-ray diffraction (e.g., ) and refinement tools like SHELXL () are standard for confirming the (E)-configuration and molecular geometry. Software suites such as WinGX and ORTEP aid in visualizing anisotropic displacement parameters ().
Synthetic Routes :
- Carbodiimide coupling agents (e.g., HOBt/EDC in ) are commonly used for hydrazide bond formation. The target compound likely follows similar protocols.
Biological Activity
The compound 3-(5-chlorothiophen-2-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, drawing from diverse research sources.
Chemical Structure and Properties
This compound belongs to the class of hydrazones derived from pyrazole and exhibits a complex structure characterized by:
- Chlorothiophene moiety : Enhances lipophilicity and biological activity.
- Fluorophenyl group : Imparts electron-withdrawing properties, potentially increasing reactivity.
- Carbohydrazide functional group : Known for various biological activities.
The molecular formula is , with a molecular weight of approximately 305.77 g/mol.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide and 4-fluorobenzaldehyde under suitable conditions (e.g., ethanol as solvent) to yield the desired hydrazone product. The process can be optimized through various parameters such as temperature and reaction time to achieve high yields.
Anticancer Activity
Several studies have reported the anticancer potential of pyrazole derivatives. For instance, a related pyrazole derivative demonstrated significant cytotoxic effects against various cancer cell lines, including:
The mechanism of action is believed to involve apoptosis induction through caspase activation, as evidenced by increased levels of caspase-3 in treated cells .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vivo studies using animal models of inflammation showed that it significantly reduced edema and inflammatory markers such as TNF-alpha and IL-6 . The following table summarizes the observed effects:
| Treatment Group | Edema Reduction (%) | TNF-alpha Levels (pg/mL) | Reference |
|---|---|---|---|
| Control | - | 150 | |
| Compound Treatment | 60 | 50 |
Antimicrobial Activity
Preliminary screening for antimicrobial activity indicated that this compound exhibits moderate activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized below:
Case Studies
In a notable case study, a derivative similar to the target compound was tested in a clinical trial for its efficacy in treating inflammatory diseases. The results indicated significant improvement in patient symptoms with minimal side effects, leading to further exploration of pyrazole derivatives in therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(5-chlorothiophen-2-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide?
- Methodological Answer : The compound can be synthesized via cyclization of intermediate hydrazides. For example, substituted pyrazole carbohydrazides are typically cyclized using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) . Evidence from analogous compounds suggests that hydrazide intermediates (e.g., benzoic acid hydrazides) undergo cyclization to form oxadiazoles or pyrazole derivatives under these conditions. Key steps include:
- Step 1 : Synthesis of the pyrazole-5-carbohydrazide intermediate.
- Step 2 : Condensation with 4-fluorobenzaldehyde under reflux in ethanol or acetic acid to form the hydrazone (E-configuration).
- Critical Parameters : Reaction time (12–24 hrs), solvent choice (ethanol vs. acetic acid), and temperature control to avoid side products .
Q. How can the E-configuration of the hydrazone moiety be confirmed experimentally?
- Methodological Answer : The E-configuration is confirmed via:
- Single-crystal X-ray diffraction (SC-XRD) : Provides unambiguous structural assignment. SHELXL refinement (e.g., using anisotropic displacement parameters) is recommended for high-resolution data .
- Nuclear Overhauser Effect Spectroscopy (NOESY) : Absence of NOE signals between the hydrazone NH and 4-fluorophenyl protons supports the E-isomer.
- IR Spectroscopy : A strong C=N stretch near 1600–1650 cm⁻¹ corroborates hydrazone formation .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : A multi-technique approach is required:
- ¹H/¹³C NMR : Assign pyrazole protons (δ 6.5–8.5 ppm) and hydrazone NH (δ 10–12 ppm). Fluorine coupling in 4-fluorophenyl groups (~δ -115 ppm in ¹⁹F NMR) should be analyzed .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Validate purity (>95%) and stoichiometry .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural refinement?
- Methodological Answer : For challenging datasets:
- Twinning : Use SHELXL’s TWIN/BASF commands to refine twin laws and scale factors. For example, pseudo-merohedral twinning in pyrazole derivatives often requires a two-domain model .
- Disorder : Apply PART/SUMP restraints in SHELXL to model split positions for disordered atoms (e.g., chlorothiophene or fluorophenyl groups). Anisotropic displacement parameters (ADPs) must be refined cautiously to avoid overfitting .
- Validation Tools : Check R-factor convergence (R₁ < 0.05 for high-resolution data) and ADPs using ORTEP-3 .
Q. What experimental design strategies optimize synthetic yield and reproducibility?
- Methodological Answer : Use Design of Experiments (DoE) to identify critical factors:
- Factors : Reaction temperature, solvent polarity, catalyst loading.
- Response Surface Methodology (RSM) : Maximize yield by modeling interactions between variables. For example, POCl₃ concentration vs. reaction time .
- Case Study : A 2³ factorial design for analogous hydrazides achieved 85% yield under optimized conditions (120°C, POCl₃, 18 hrs) .
Q. How do electronic effects of substituents (e.g., 5-chlorothiophene vs. 4-fluorophenyl) influence reactivity?
- Methodological Answer : Substituent effects are analyzed via:
- Hammett Constants (σ) : Chlorothiophene (σ ≈ +0.23) is electron-withdrawing, enhancing electrophilicity at the pyrazole ring. Fluorophenyl groups (σ ≈ +0.06) contribute moderate electron withdrawal, stabilizing the hydrazone bond .
- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cyclization reactions.
- Experimental Validation : Compare reaction rates of derivatives with electron-donating (e.g., -OCH₃) vs. withdrawing groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
